molecular formula C13H16N2O3 B2555746 (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid CAS No. 743440-54-2

(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid

Cat. No.: B2555746
CAS No.: 743440-54-2
M. Wt: 248.282
InChI Key: RUHQBZZARREQTJ-UHFFFAOYSA-N
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Description

2-Methoxyethyl acrylate is a compound used for synthesis . It’s stabilized with hydroquinone monomethyl ether .


Molecular Structure Analysis

The molecular formula for 2-Methoxyethyl acrylate is C6H10O3 . Its molecular weight is 130.14 .


Physical and Chemical Properties Analysis

2-Methoxyethyl acrylate is a liquid with a vapor pressure of 3 hPa at 20 °C . It has a density of 1.012 g/mL at 25 °C , a boiling point of 56 °C at 12 mm Hg , and a flash point of 140 °F . It’s soluble in water, with a solubility of 144 g/L at 20 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

This compound and its derivatives have been synthesized and studied for various chemical reactions. For example, Ryabova et al. (1991) described the synthesis of α-cyano-β-(2-indolyl)- and α-cyano-β-(5-pyrrolyl)acrylic acid derivatives through reactions involving immonium salts of the pyrrole series, showcasing the compound's role in forming complex heterocyclic compounds (Ryabova et al., 1991). Similarly, Khalaji et al. (2015) synthesized metal-free organic compounds containing methoxy groups and cyanoacrylic acid, highlighting their application as photosensitizers for dye-sensitized solar cells (DSSC) (Khalaji et al., 2015).

Photovoltaic and Optoelectronic Applications

The compound and its derivatives have been utilized in the development of organic sensitizers for solar cell applications. Gupta et al. (2014) synthesized organic dyes containing this compound for efficient dye-sensitized solar cells, showcasing its role in enhancing photovoltaic performance (Gupta et al., 2014). Furthermore, Fonkem et al. (2019) conducted a theoretical study on the optoelectronic properties of the molecule, providing insights into its potential as a nonlinear optical material (Fonkem et al., 2019).

Medical and Biological Applications

Although the user requested to exclude information related to drug use, dosage, and side effects, it's worth noting that the structural framework of this compound is explored for its potential in various medical and biological applications. These include the development of hydrogels for medical use (Aly & El-Mohdy, 2015) and the investigation of antibacterial and antifungal properties in newly synthesized polymeric compounds.

Corrosion Inhibition

Abu-Rayyan et al. (2022) studied the synthesis and characterization of new acrylamide derivatives, including a compound structurally similar to "(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid", for use as corrosion inhibitors in nitric acid solutions of copper. This highlights its potential application in industrial processes to protect metals against corrosion (Abu-Rayyan et al., 2022).

Safety and Hazards

2-Methoxyethyl acrylate is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Dam. 1, Flam. Liq. 3, Repr. 1B, Skin Corr. 1C, Skin Sens. 1, and STOT RE 2 . It’s harmful if swallowed, toxic in contact with skin or if inhaled, and may cause an allergic skin reaction . It’s also suspected of causing genetic defects and may damage fertility or the unborn child .

Properties

IUPAC Name

(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-6-11(7-12(8-14)13(16)17)10(2)15(9)4-5-18-3/h6-7H,4-5H2,1-3H3,(H,16,17)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHQBZZARREQTJ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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